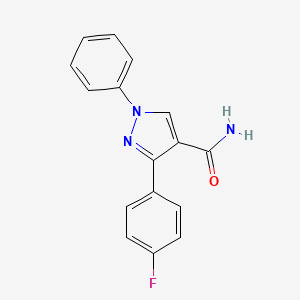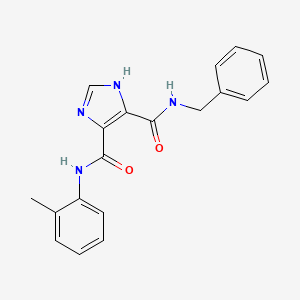![molecular formula C17H13N3O2S B5833468 N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2007 by a team of researchers at the University of California, San Francisco, led by Dr. Kevan Shokat. Since then, TPN-171 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wirkmechanismus
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide inhibits the activity of several kinases, including Akt and PDK1, by binding to their ATP-binding sites. This prevents the kinases from phosphorylating their substrates, which in turn inhibits cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to inhibit the activity of mTOR, a downstream target of Akt, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and survival in several cancer cell lines, suggesting that it may have potential as an anti-cancer agent. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to improve glucose tolerance in mice, suggesting that it may have potential as a treatment for type 2 diabetes. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to inhibit the growth of several bacterial strains, suggesting that it may have potential as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is its high potency and selectivity. It has been shown to inhibit the activity of several kinases at low concentrations, which makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine whether N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is effective in vivo and whether it has any toxic effects. Another area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to determine the optimal dosing and administration of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide in humans. Finally, further studies are needed to determine the potential of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide as an antibacterial agent and to identify the mechanisms underlying its antibacterial activity.
Conclusion:
In conclusion, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Akt and PDK1, which are involved in cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to have potential as an anti-cancer agent, a treatment for type 2 diabetes, and an antibacterial agent. Further studies are needed to determine the optimal dosing and administration of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide in humans and to identify the mechanisms underlying its various effects.
Synthesemethoden
The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the synthesis of 3-(2-thienylcarbonyl)aniline, which is then reacted with nicotinoyl chloride to yield the final product, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide. The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a complex process that requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Akt and PDK1, which are involved in cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential as an anti-cancer agent. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to improve glucose tolerance in mice, suggesting that it may have potential as a treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
N-[3-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(12-4-2-8-18-11-12)19-13-5-1-6-14(10-13)20-17(22)15-7-3-9-23-15/h1-11H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEPVDBRADWUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)
![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)


![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5833431.png)



![5-{[(4-bromophenyl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5833465.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)